An In-Depth Technical Guide to cis-1,2-Difluorocyclopropane (CAS: 57137-41-4)
An In-Depth Technical Guide to cis-1,2-Difluorocyclopropane (CAS: 57137-41-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-1,2-difluorocyclopropane, a unique fluorinated carbocycle with increasing relevance in medicinal chemistry and materials science. This document consolidates critical information regarding its physicochemical properties, synthesis, spectroscopic data, and reactivity. Detailed experimental protocols, where available, are provided to facilitate its practical application in a research setting. The guide also explores its emerging role in drug discovery, highlighting its potential as a conformational restraint and a bioisostere.
Introduction
cis-1,2-Difluorocyclopropane is a fascinating molecule characterized by the presence of two fluorine atoms on adjacent carbon atoms of a cyclopropane (B1198618) ring, with a cis stereochemical relationship. This arrangement imparts a significant dipole moment and unique conformational properties to the molecule. The high electronegativity of the fluorine atoms and the inherent ring strain of the cyclopropane core result in a distinct reactivity profile, making it a valuable building block in organic synthesis. Its growing importance in drug design stems from the ability of the difluorocyclopropane moiety to serve as a stable and stereochemically defined replacement for other functional groups, influencing molecular conformation, metabolic stability, and binding affinity.
Physicochemical and Thermodynamic Properties
A summary of the key physicochemical and thermodynamic properties of cis-1,2-difluorocyclopropane is presented in Table 1.
Table 1: Physicochemical and Thermodynamic Properties of cis-1,2-Difluorocyclopropane
| Property | Value | Reference |
| CAS Number | 57137-41-4 | [1] |
| Molecular Formula | C₃H₄F₂ | [1] |
| Molecular Weight | 78.06 g/mol | [1] |
| Enthalpy of Isomerization to trans-1,2-Difluorocyclopropane (ΔrH°) | -12 ± 0.8 kJ/mol (gas phase) | [1] |
Synthesis
Generalized methods for the synthesis of difluorocyclopropanes often involve the addition of difluorocarbene to an alkene.[3][4] Difluorocarbene can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[4] The stereoselectivity of the cyclopropanation reaction is a key factor in obtaining the desired cis-isomer.
A general workflow for the synthesis of difluorocyclopropanes is depicted in the following diagram.
Caption: General workflow for the synthesis of difluorocyclopropanes.
Spectroscopic Data
Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for the parent cis-1,2-difluorocyclopropane are not explicitly available in the searched literature. However, a 2008 study by Brey on the carbon-13 NMR of various fluorocyclopropanes provides valuable insights into the expected spectral characteristics.[5]
Expected NMR Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The symmetry of the cis-isomer will influence the number of distinct proton signals.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the cyclopropyl (B3062369) carbons, which are significantly influenced by the directly attached fluorine atoms. One-bond carbon-fluorine coupling (¹JCF) is expected to be a prominent feature.[5]
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] A single resonance is expected for the two equivalent fluorine atoms in cis-1,2-difluorocyclopropane, with coupling to the cyclopropyl protons.
Table 2: Predicted and General NMR Data for Fluorocyclopropanes
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Coupling Constants | Reference |
| ¹H | Varies (complex multiplets) | JHH, JHF | [5] |
| ¹³C | Ring carbons significantly deshielded | ¹JCF (large), ²JCF | [5][8] |
| ¹⁹F | Dependent on reference and solvent | JFH, JFF (in substituted analogs) | [9][10] |
Reactivity and Experimental Protocols
The reactivity of the difluorocyclopropane ring is dominated by its high ring strain and the electronic effects of the fluorine substituents. Ring-opening reactions are a common transformation for this class of compounds, providing access to a variety of fluorinated acyclic molecules.[3]
Detailed experimental protocols for the reactions of the parent cis-1,2-difluorocyclopropane are not well-documented in the available literature. However, studies on substituted cis-α,α-difluorocyclopropanes provide insights into their potential reactivity.[11]
A logical diagram illustrating the general reactivity of the difluorocyclopropane core is presented below.
Caption: General reactivity pathways of the difluorocyclopropane core.
Applications in Drug Development
The cis-1,2-difluorocyclopropane moiety is an emerging motif in drug discovery. Its rigid structure can be used to lock a molecule in a specific conformation, which can be advantageous for optimizing binding to a biological target. Furthermore, the difluorocyclopropane unit can act as a bioisostere for other functional groups, such as a carbonyl group or an epoxide, potentially improving metabolic stability and pharmacokinetic properties.[11]
The introduction of fluorine atoms can also modulate the lipophilicity and pKa of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. Several studies have highlighted the synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery.[12][13]
The logical relationship between the properties of cis-1,2-difluorocyclopropane and its utility in drug design is illustrated in the following diagram.
Caption: Role of cis-1,2-difluorocyclopropane in drug development.
Conclusion
cis-1,2-Difluorocyclopropane is a molecule with significant potential in both synthetic chemistry and drug discovery. Its unique combination of stereochemistry, ring strain, and fluorine substitution offers a range of opportunities for the design of novel molecules with tailored properties. While detailed experimental data for the parent compound remains somewhat limited in the public domain, the foundational work and the increasing interest in fluorinated cyclopropanes suggest that this is a rapidly evolving area of research. This guide serves as a starting point for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and reactivity is warranted to fully unlock its potential.
References
- 1. cis-1,2-Difluorocyclopropane [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. biophysics.org [biophysics.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
